N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
CAS No.: 922082-09-5
Cat. No.: VC6655061
Molecular Formula: C23H18ClN5O3
Molecular Weight: 447.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922082-09-5 |
|---|---|
| Molecular Formula | C23H18ClN5O3 |
| Molecular Weight | 447.88 |
| IUPAC Name | N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C23H18ClN5O3/c24-17-6-3-4-15(10-17)13-28-14-26-21-18(23(28)31)12-27-29(21)9-8-25-22(30)20-11-16-5-1-2-7-19(16)32-20/h1-7,10-12,14H,8-9,13H2,(H,25,30) |
| Standard InChI Key | ZXWCTFBGYMAWTK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl |
Introduction
Chemical Identification and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide . Its molecular formula, C₂₃H₁₈ClN₅O₃, reflects a molecular weight of 447.9 g/mol, as calculated via PubChem’s computational tools .
Structural Analysis
The SMILES notation (C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl) reveals critical features :
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A pyrazolo[3,4-d]pyrimidin-4-one core with a 3-chlorobenzyl group at position 5
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An ethyl linker connecting the pyrimidine nitrogen to a benzofuran-2-carboxamide group
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Hydrogen-bond donors/acceptors (amide NH, carbonyl groups) that may facilitate target binding
The InChIKey (ZXWCTFBGYMAWTK-UHFFFAOYSA-N) provides a unique identifier for database searches .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₁₈ClN₅O₃ | |
| Molecular Weight | 447.9 g/mol | |
| SMILES | CC(=O)NCCN1C2=C(C=N1)C(=O)N... | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Manufacturing
Synthetic Pathways
While exact protocols for this compound are proprietary, VulcanChem reports that analogous pyrazolo[3,4-d]pyrimidines typically require multistep synthesis:
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Core Formation: Condensation of aminopyrazoles with β-ketoesters or malononitrile derivatives to construct the pyrazolopyrimidine scaffold.
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Substituent Introduction: Alkylation at N5 using 3-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
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Side Chain Elaboration: Coupling the ethylenediamine linker via nucleophilic substitution, followed by benzofuran-2-carboxamide attachment using carbodiimide-mediated amidation.
Reaction yields depend critically on temperature control (often 60–100°C) and catalyst selection (e.g., Pd for cross-couplings).
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unavailable, but QSPR models predict:
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LogP: ~3.1 (moderate lipophilicity)
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Aqueous Solubility: <10 µg/mL at pH 7.4, suggesting formulation challenges
The compound’s stability is influenced by the hydrolytically sensitive amide and pyrimidinone groups, necessitating storage at -20°C under inert atmospheres.
Spectroscopic Characterization
Analytical Techniques
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¹H NMR: Expected signals include:
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δ 8.2–8.5 ppm (pyrimidine H2/H6)
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δ 7.3–7.6 ppm (aromatic protons from benzyl and benzofuran)
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δ 4.5–4.7 ppm (N-CH₂-N linker)
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FT-IR: Strong absorptions at ~1680 cm⁻¹ (pyrimidinone C=O) and ~1650 cm⁻¹ (amide I band)
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LCMS: [M+H]⁺ peak at m/z 448.9 with characteristic Cl isotopic pattern
Comparative Analysis with Structural Analogs
Table 2: 3-Chloro vs. 4-Chlorobenzyl Derivatives
| Property | 3-Chloro Derivative (CAS 922082-09-5) | 4-Chloro Derivative (CAS 921912-56-3) |
|---|---|---|
| Molecular Formula | C₂₃H₁₈ClN₅O₃ | C₂₃H₁₈ClN₅O₃ |
| InChIKey | ZXWCTFBGYMAWTK-UHFFFAOYSA-N | Not Reported |
| Anticancer EC₅₀ | Pending | 1.8 µM (MCF-7) |
| Synthetic Complexity | High (isomer-specific purification) | Moderate |
The 3-chloro substitution may enhance blood-brain barrier permeability due to altered dipole moments, but this requires experimental validation.
Challenges and Future Directions
Pharmacokinetic Optimization
Key hurdles include:
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Oral Bioavailability: Poor solubility may necessitate prodrug strategies or nanocarrier systems
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Metabolic Stability: Likely CYP3A4-mediated oxidation of the benzyl group, requiring structural shielding
Target Validation Studies
Priority research areas:
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CRISPR screening to identify synthetic lethal partners
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In vivo efficacy studies in PDX cancer models
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